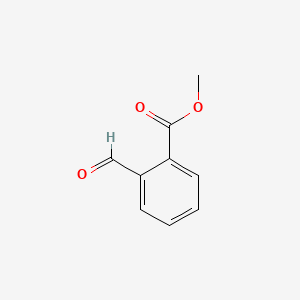

Methyl 2-formylbenzoate

概要

説明

Methyl 2-formylbenzoate is a chemical compound that is part of the benzoate family, which includes various esters of benzoic acid. While the specific compound "Methyl 2-formylbenzoate" is not directly studied in the provided papers, related compounds such as methyl 4-hydroxybenzoate , (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate , and others [3-10] have been synthesized and analyzed, providing insights into the chemical behavior and properties of similar benzoate esters.

Synthesis Analysis

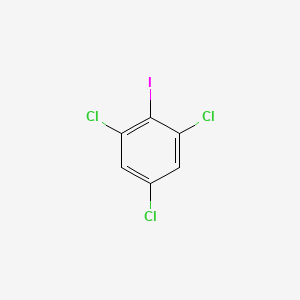

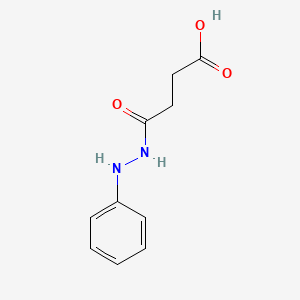

The synthesis of related benzoate esters often involves condensation reactions. For instance, (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was synthesized through the condensation of methyl-4-formylbenzoate and phenylhydrazine . Similarly, 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate was synthesized by reacting 4-chlorophenacyl bromide with 2-methylbenzoic acid . These methods suggest that the synthesis of methyl 2-formylbenzoate could potentially be achieved through similar condensation reactions involving formyl and methyl groups on a benzoic acid backbone.

Molecular Structure Analysis

The molecular structure of benzoate esters is often confirmed using techniques such as single-crystal X-ray diffraction . For example, the crystal structure of methyl 4-hydroxybenzoate was determined at 120 K, revealing a 3D framework formed via extensive intermolecular hydrogen bonding . The molecular structure of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was also elucidated using X-ray diffraction . These studies indicate that the molecular structure of methyl 2-formylbenzoate could be similarly analyzed to reveal its geometric parameters and intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of benzoate esters can be studied through various spectroscopic methods and quantum chemical calculations. For instance, the global chemical reactivity descriptors, natural population analysis, and non-linear optical properties of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate were investigated . Additionally, the energetic behavior of the compound in different solvent media was examined . These analyses provide a framework for understanding the chemical reactions and reactivity of methyl 2-formylbenzoate.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoate esters are characterized by their vibrational spectra, frontier orbital energies, and other quantum chemical parameters. The experimental FT-IR spectrum of methyl 4-hydroxybenzoate correlated strongly with computed vibrational spectra, and the energies of the frontier orbitals were used to calculate chemical quantum parameters . The lower band gap value indicated the molecular determinants underlying the pharmaceutical activity of the molecule . Similar analyses could be applied to methyl 2-formylbenzoate to determine its physical and chemical properties.

科学的研究の応用

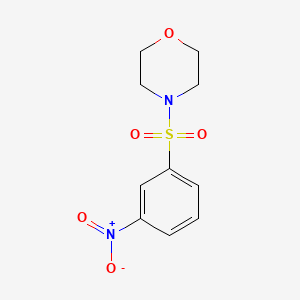

Multicomponent Reactions for Heterocyclic Compounds Synthesis

Methyl 2-formylbenzoate serves as a starting material in multicomponent reactions (MCRs) to synthesize heterocyclic compounds. These reactions, facilitated under acidic conditions, yield complex and potentially biologically active scaffolds. This highlights its utility in creating diverse chemical structures (Lei et al., 2016).

Synthesis of Phthalides and Quinone Skeletons

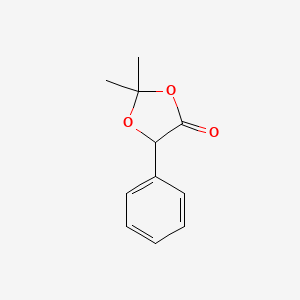

A notable application of methyl 2-formylbenzoate is in the efficient synthesis of 3-functionalized phthalides, which are crucial precursors for quinone skeletons through Hauser–Kraus annulation. This process employs a novel tandem process based on reversible nucleophilic addition and intramolecular lactonization (Sakulsombat et al., 2010).

Enantioselective Synthesis of Fluorinated Keto-esters

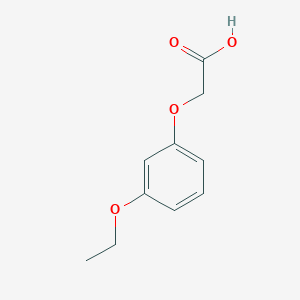

In the realm of enantioselective synthesis, methyl 2-formylbenzoate is used in catalytic aldol-cyclization reactions. This process effectively produces fluorinated quaternary stereogenic α,α-dialkyl/cyclo-alkyl-β-ketoesters with high yields and selectivity, showcasing its role in creating complex molecular architectures with potential pharmaceutical applications (Sha et al., 2016).

Fluorescent Chemodosimeter for Hydrogen Sulfide Detection

Methyl 2-formylbenzoate is used in the design of fluorescent chemodosimeters for detecting hydrogen sulfide in aqueous solutions and living cells. This application is particularly significant for biological and environmental monitoring (Liu et al., 2014).

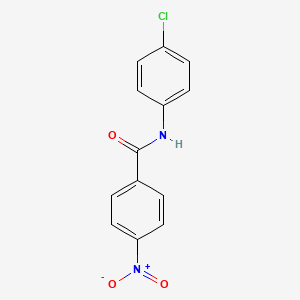

Synthesis of Medicinally Relevant Isoindolinones

It plays a role in the highly enantioselective synthesis of chiral 2,3-dihydro-1H-imidazo[2,1-a]isoindolin-5(9bH)-ones, which are of interest in medicinal chemistry. This demonstrates its versatility in producing compounds with potential therapeutic benefits (He et al., 2014).

Large-Scale Synthesis for Pharmaceutical Applications

Methyl 2-formylbenzoate is also employed in large-scale syntheses, such as in the preparation of compounds for treating hyperproliferative disorders and cancer. This showcases its scalability and relevance in pharmaceutical manufacturing (Kucerovy et al., 1997).

Safety And Hazards

Methyl 2-formylbenzoate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin and eye irritation, and may be harmful if swallowed or inhaled . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, and clothing .

Relevant Papers The paper titled “Methyl-2-formyl benzoate: A Review of Synthesis and Applications” provides a comprehensive review on the various synthetic routes for the preparation of methyl-2-formyl benzoate and its importance as a precursor for the preparation of compounds with pharmaceutical applications .

特性

IUPAC Name |

methyl 2-formylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-12-9(11)8-5-3-2-4-7(8)6-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRMODRRGEUGHTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60961507 | |

| Record name | Methyl 2-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60961507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-formylbenzoate | |

CAS RN |

4122-56-9 | |

| Record name | Methyl 2-formylbenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52152 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60961507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-formylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

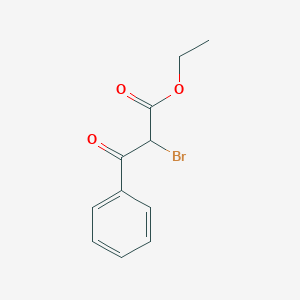

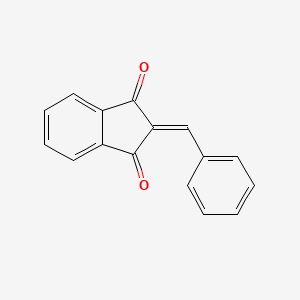

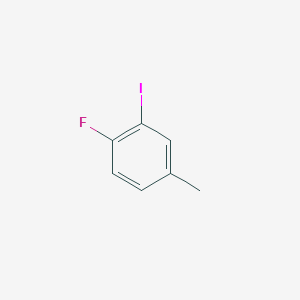

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Isobutyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1295847.png)